Product packaging for Fludroxycortide;Flurandrenolone(Cat. No.:)

Fludroxycortide;Flurandrenolone

Cat. No.: B14782680
M. Wt: 436.5 g/mol
InChI Key: POPFMWWJOGLOIF-MEJIXZKTSA-N
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Description

Context within Topical Corticosteroid Pharmacology Research

The development of topical corticosteroids since the 1950s has been a significant milestone in dermatology. nih.gov These compounds, including Fludroxycortide, work by altering the inflammatory response. nih.gov Their anti-inflammatory actions are believed to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. pediatriconcall.comdrugbank.com

The potency of topical corticosteroids is a key area of pharmacological research. Various methods, such as the vasoconstrictor assay, are used to determine the potency of these compounds. ijdvl.com Structural modifications, like esterification and halogenation, have been researched to enhance the lipophilicity and skin penetration of corticosteroids. ijdvl.comresearchgate.net This has led to the development of highly potent molecules. researchgate.net

Research in topical corticosteroid pharmacology also investigates the systemic absorption of these drugs. nih.gov Factors influencing percutaneous absorption include the drug's lipophilicity, the patient's age, the anatomical site of application, and the use of occlusive dressings. nih.gov

Historical Development of Corticosteroid Tape Formulations for Research Applications

The concept of occlusive dressings has been a significant aspect of topical corticosteroid research, aiming to enhance drug penetration and efficacy. nih.gov This led to the development of innovative formulations, including corticosteroid-impregnated tapes.

Flurandrenolone tape was introduced as a new method for occlusive therapy. nih.gov This formulation incorporates flurandrenolone into the adhesive side of a plastic tape. nih.gov Early research in the 1960s demonstrated the efficacy of this tape formulation. nih.gov Studies from this era highlighted that the tape was not only effective but also preferred by patients for its convenience over traditional plastic film wrapping. nih.gov

Further research has continued to explore the applications and efficacy of fludroxycortide tape. nih.gov For instance, studies have investigated its anti-inflammatory activity in various experimental models of inflammation in animals. nih.gov Comparative clinical studies have also been conducted to assess the efficacy of flurandrenolone tape against other topical corticosteroid formulations, such as ointments. nih.gov These studies have shown that flurandrenolone tape can demonstrate superior efficacy in clearing psoriatic plaques. nih.gov

The development of steroid-impregnated tapes, like Fludroxycortide tape, represents a significant advancement in the targeted and controlled delivery of topical corticosteroids for dermatological research and potential therapeutic applications. researchgate.netresearchgate.net

Data Tables

Chemical and Physical Properties of Fludroxycortide/Flurandrenolone

PropertyValueSource
Chemical Formula C24H33FO6 drugbank.com
Molar Mass 436.520 g·mol−1 wikipedia.org
Synonyms Fludroxycortide, Flurandrenolone, Cordran wikipedia.orgnih.gov

Key Research Findings on Fludroxycortide/Flurandrenolone Tape

Research FocusKey FindingSource
Efficacy in Psoriasis Flurandrenolone tape showed consistently greater clearing of erythema, scaling, and induration compared to diflorasone (B526067) diacetate ointment. nih.gov
Anti-inflammatory Activity Fludroxycortide tape significantly inhibited contact hypersensitivities and various types of induced edema and vascular permeability in animal models. nih.gov
Patient Preference In an early study, all 10 patients preferred the flurandrenolone tape over plastic film wrapping for its convenience. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33FO6 B14782680 Fludroxycortide;Flurandrenolone

Properties

Molecular Formula

C24H33FO6

Molecular Weight

436.5 g/mol

IUPAC Name

(8S,9S,13R)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16?,17?,19?,20?,22-,23-,24+/m0/s1

InChI Key

POPFMWWJOGLOIF-MEJIXZKTSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C

Origin of Product

United States

Molecular Mechanisms of Action of Fludroxycortide

Glucocorticoid Receptor Binding and Activation

The primary mechanism by which fludroxycortide exerts its effects is through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. nih.gov This process initiates a cascade of events leading to the modulation of gene expression.

Cytosolic Glucocorticoid Receptor Interactions

In its inactive state, the glucocorticoid receptor resides predominantly in the cytoplasm of the cell. It exists as part of a large multi-protein complex that maintains the receptor in a conformation suitable for high-affinity ligand binding, while keeping it transcriptionally inert. nih.gov This complex includes several chaperone proteins and immunophilins.

Upon entering the cell, fludroxycortide, being lipophilic, readily traverses the cell membrane and binds to the ligand-binding domain of the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor protein. This alteration in shape leads to the dissociation of the associated heat shock proteins and other chaperone molecules. nih.govyoutube.com

Table 1: Components of the Cytosolic Glucocorticoid Receptor Complex

ComponentFunction
Glucocorticoid Receptor (GR) Binds to glucocorticoids like fludroxycortide, acting as a ligand-activated transcription factor. nih.gov
Heat Shock Protein 90 (Hsp90) A key chaperone that maintains the GR in a high-affinity ligand-binding state and prevents its premature nuclear translocation. nih.govnih.gov
Heat Shock Protein 70 (Hsp70) Another chaperone protein involved in the proper folding and assembly of the GR complex. nih.gov
p23 A co-chaperone that stabilizes the Hsp90-GR interaction. nih.govyoutube.com
Immunophilins (e.g., FKBP51, FKBP52) These proteins also associate with the GR complex and are involved in its regulation. nih.gov

Nuclear Translocation and Glucocorticoid-Response Element Binding

Once the chaperone proteins have dissociated, the activated fludroxycortide-GR complex is able to translocate from the cytoplasm into the nucleus. nih.govwikipedia.org This nuclear import is an active process facilitated by nuclear localization signals present on the glucocorticoid receptor.

Inside the nucleus, the fludroxycortide-GR complex acts as a transcription factor. It binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. nih.govwikipedia.org The consensus GRE sequence is typically an inverted palindrome, which facilitates the binding of a GR homodimer. nih.govpnas.org This direct binding to DNA is a critical step for both the activation and repression of gene transcription mediated by glucocorticoids. nih.govnih.gov The interaction between the GR and GREs can stimulate the disruption of nucleosomes, making the DNA more accessible for transcription. pnas.org

Gene Expression Modulation

The binding of the fludroxycortide-GR complex to GREs leads to significant changes in the transcription of a wide array of genes, ultimately mediating the anti-inflammatory effects of the compound.

Transcriptional Regulation of Anti-inflammatory Proteins

A key aspect of fludroxycortide's action is the upregulation of genes that encode for anti-inflammatory proteins. nih.gov By binding to GREs in the promoter regions of these genes, the fludroxycortide-GR complex enhances their transcription. This leads to an increased synthesis of proteins that can counteract the inflammatory cascade. One of the most well-characterized examples of this is the induction of lipocortin-1 (also known as annexin-1). nih.govnih.gov Other anti-inflammatory proteins whose expression can be induced by glucocorticoids include MAPK phosphatase 1 (MKP-1), which deactivates pro-inflammatory signaling pathways, and Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ). nih.gov

Induction of Lipocortin-1 (Annexin-1) Synthesis

The synthesis of Lipocortin-1 (Annexin-1) is a cornerstone of the anti-inflammatory effects of glucocorticoids like fludroxycortide. nih.govnih.gov Annexin-1 is a 37 kDa protein that belongs to the annexin (B1180172) superfamily of calcium-dependent phospholipid-binding proteins. nih.govnih.gov Following the activation of the glucocorticoid receptor by fludroxycortide and its translocation to the nucleus, the expression of the gene encoding for annexin-1 is upregulated. nih.gov This leads to an increased intracellular concentration of this anti-inflammatory protein.

Anti-inflammatory Signal Transduction Pathways

The therapeutic efficacy of fludroxycortide is ultimately realized through its modulation of various signal transduction pathways that are central to the inflammatory response.

A primary mechanism by which the induced Lipocortin-1 (Annexin-1) exerts its anti-inflammatory effect is through the inhibition of phospholipase A2 (PLA2). nih.govnih.govtaylorandfrancis.com PLA2 is a key enzyme responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid. taylorandfrancis.com Arachidonic acid serves as the precursor for the synthesis of a wide range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. medscape.com By inhibiting PLA2 activity, annexin-1 effectively reduces the availability of arachidonic acid, thereby suppressing the production of these potent inflammatory molecules. nih.govtaylorandfrancis.com

Furthermore, the activated glucocorticoid receptor can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). pnas.orgnih.govwikipedia.org These transcription factors are crucial for the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The fludroxycortide-GR complex can repress the activity of NF-κB and AP-1 through several mechanisms, including direct protein-protein interactions that prevent these factors from binding to their DNA response elements, a process known as transcriptional repression. pnas.orgnih.gov Glucocorticoid-induced proteins like GILZ can also directly interact with and inhibit AP-1. nih.gov

Table 2: Key Anti-inflammatory Actions of Fludroxycortide

MechanismTargetConsequence
Transcriptional Activation Gene for Lipocortin-1 (Annexin-1)Increased synthesis of Annexin-1. nih.govnih.gov
Enzyme Inhibition Phospholipase A2 (PLA2)Decreased production of arachidonic acid and subsequently prostaglandins and leukotrienes. nih.govtaylorandfrancis.com
Transcriptional Repression Nuclear Factor-kappa B (NF-κB)Inhibition of the expression of pro-inflammatory genes (e.g., cytokines, chemokines). pnas.orgwikipedia.org
Transcriptional Repression Activator Protein-1 (AP-1)Inhibition of the expression of genes involved in inflammation and cell proliferation. nih.govnih.gov

Phospholipase A2 Inhibition and Eicosanoid Biosynthesis Modulation

Fludroxycortide, like other corticosteroids, exerts a significant portion of its anti-inflammatory action by indirectly inhibiting the enzyme phospholipase A2 (PLA2). taylorandfrancis.com This enzyme is critical for the release of arachidonic acid from the cell membrane phospholipids. youtube.com Arachidonic acid serves as the precursor for the synthesis of a group of potent inflammatory mediators known as eicosanoids, which include prostaglandins and leukotrienes. taylorandfrancis.comresearchgate.net The inhibition of PLA2 is mediated through the increased synthesis of a class of proteins called lipocortins (also known as annexins). taylorandfrancis.com By upregulating lipocortin production, Fludroxycortide effectively reduces the availability of arachidonic acid, thereby suppressing the production of pro-inflammatory eicosanoids. taylorandfrancis.comyoutube.com

Recent research has highlighted the nuanced role of specific PLA2 enzymes in the inflammatory process. For instance, group IVA cytosolic phospholipase A2 (cPLA2) is instrumental in the release of arachidonic acid for the subsequent synthesis of prostaglandins via the cyclooxygenase (COX) pathways. nih.gov This process is often initiated by stimuli such as those acting through Toll-like receptors (TLRs). nih.gov

Cyclooxygenase (COX-1 and COX-2) Expression Suppression

Fludroxycortide also modulates the expression of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is significantly upregulated during inflammation. nih.gov

Corticosteroids, including Fludroxycortide, are known to suppress the expression of COX-2. nih.govnih.gov This suppression is a key component of their anti-inflammatory effect, as it directly reduces the production of prostaglandins that contribute to inflammation, pain, and fever. youtube.com The inhibitory effect of glucocorticoids on COX-2 expression can be mediated by glucocorticoid-induced leucine zipper (GILZ), a protein that is upregulated by these steroids. nih.gov

Interaction with Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) Pathways

Nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) are crucial transcription factors that regulate the expression of numerous genes involved in inflammatory and immune responses. nih.gov Both NF-κB and AP-1 can be activated by a wide array of stimuli and play a synergistic role in the transcriptional activation of inflammatory genes. nih.govnih.gov

Glucocorticoids, through their interaction with the glucocorticoid receptor (GR), can interfere with the activity of both NF-κB and AP-1. This interference can occur through several mechanisms, including the direct interaction of the GR with these transcription factors, which can prevent them from binding to their DNA response elements. Additionally, the induction of inhibitory proteins, such as IκBα (an inhibitor of NF-κB) and the aforementioned GILZ, contributes to the suppression of these pro-inflammatory pathways. nih.govnih.gov The interaction between GR, NF-κB, and AP-1 is a central mechanism by which Fludroxycortide exerts its potent anti-inflammatory effects.

Pathway ComponentRole in InflammationInteraction with Fludroxycortide (via GR)
Phospholipase A2 (PLA2) Releases arachidonic acid from cell membranes. youtube.comIndirectly inhibited via upregulation of lipocortins. taylorandfrancis.com
Cyclooxygenase-2 (COX-2) Converts arachidonic acid to pro-inflammatory prostaglandins. nih.govExpression is suppressed. nih.govnih.gov
Nuclear Factor-κB (NF-κB) Transcription factor for pro-inflammatory genes. nih.govActivity is inhibited through direct interaction and induction of inhibitory proteins. nih.govnih.gov
Activator Protein-1 (AP-1) Transcription factor that synergizes with NF-κB. nih.govActivity is inhibited through direct interaction and induction of inhibitory proteins. nih.gov

General Cellular Signaling Pathway Modulation (e.g., PI3K/Akt, MAPK, PKC)

The anti-inflammatory actions of Fludroxycortide extend to the modulation of several key intracellular signaling pathways that are often dysregulated in inflammatory conditions. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) cascades, and the Protein Kinase C (PKC) family.

The PI3K/Akt and MAPK/ERK pathways are known to be involved in cell proliferation, differentiation, and survival, and their activation has been observed in various inflammatory and cancerous conditions. nih.gov Glucocorticoids can influence these pathways, often in a cell-type and context-dependent manner. For instance, the activation of the glucocorticoid receptor has been shown to interfere with signaling through these pathways, contributing to its anti-proliferative and anti-inflammatory effects.

Protein Kinase C (PKC) isozymes are also implicated in inflammatory signaling. nih.gov T-cell receptor activation, for example, leads to the induction of NF-κB through a PKC-dependent pathway. nih.gov By modulating PKC activity, glucocorticoids can further dampen the inflammatory response. The interplay between PKC and the PI3K/Akt signaling pathway can also have tumor-suppressive effects in certain contexts. nih.gov

Steroid Hormone Receptor Interactions Beyond Glucocorticoid Receptor (e.g., ERR)

An important example of this is the interaction with estrogen receptors (ER). Studies have shown that the GR can interact with ERα, leading to the repression of ERα-mediated transcriptional activation. nih.gov This interaction can involve the recruitment of GR to estrogen response elements on DNA, facilitated by AP-1. nih.gov Furthermore, glucocorticoids can induce the expression of estrogen sulfotransferase (SULT1E1), an enzyme that deactivates estrogens, thereby reducing estrogenic activity. nih.gov This provides another layer of interaction between glucocorticoid and estrogen signaling pathways.

Cellular and Tissue Level Pharmacodynamics in Preclinical Models

Fibroblast Proliferation and Extracellular Matrix Regulation Studies

Fibroblasts are key players in wound healing and tissue maintenance, responsible for producing the majority of extracellular matrix components. nih.govnih.gov The regulation of their proliferation and synthetic activity is crucial for tissue homeostasis. While direct preclinical data for Fludroxycortide is limited, its classification as a corticosteroid implies a potential to modulate fibroblast activity and extracellular matrix deposition.

Immune Cell Modulation Research

Fludroxycortide is known to suppress the function of various immune cells, including T lymphocytes and dendritic cells, by inhibiting their proliferation and activity. nih.gov This broad immunosuppressive effect is a hallmark of corticosteroids and contributes significantly to their anti-inflammatory action.

T-Cell Dynamics and Apoptosis Investigations

Preclinical investigations have shown that glucocorticoids can induce apoptosis in certain lymphocyte populations, which is a key mechanism of their immunosuppressive action. nih.gov For instance, studies on the synthetic glucocorticoid dexamethasone (B1670325) have demonstrated its ability to induce apoptosis in T cells. frontiersin.org In a study investigating the effects of the mineralocorticoid fludrocortisone (B194907) on circulating T cells in healthy humans, administration of the drug led to a decline in the numbers of naïve CD4+ and CD8+ T cells, as well as central memory CD4+ T cells. nih.gov This effect was observed within a few hours of administration and persisted for several hours. nih.gov While these findings provide insight into the potential effects of corticosteroids on T-cell dynamics, specific preclinical studies detailing the precise mechanisms of Fludroxycortide-induced T-cell apoptosis are not extensively documented.

Table 1: Effect of Fludrocortisone on Circulating T-Cell Subsets

T-Cell SubsetEffect of Fludrocortisone AdministrationTime to First Observed Effect (hours)
Naïve CD4+ T cellsDecline in circulating numbers3
Naïve CD8+ T cellsDecline in circulating numbers3
Central Memory CD4+ T cellsDecline in circulating numbers4.5

Data based on a study of the effects of fludrocortisone in healthy humans. nih.gov

Langerhans Cell Function Assessment

Langerhans cells are dendritic cells found in the epidermis that play a crucial role in the immune system by capturing and presenting antigens to T-cells. nih.govmanchester.ac.uk Preclinical studies on glucocorticoids have shown that these agents can affect Langerhans cells. For example, topical application of corticosteroids has been found to decrease the density of Langerhans cells in the epidermis. nih.gov While specific preclinical assessments of Fludroxycortide's direct impact on Langerhans cell function are not widely available, its classification as a corticosteroid suggests it may modulate the activity of these important immune sentinels.

Endothelial-Leukocyte Adhesion Molecule (ELAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) Expression Studies

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory response, mediated by adhesion molecules such as ELAM-1 (E-selectin) and ICAM-1. nih.govnih.gov Corticosteroids are known to inhibit the expression of these molecules. Preclinical studies using other corticosteroids, such as dexamethasone, have demonstrated a marked inhibition of lipopolysaccharide (LPS)-stimulated expression of both ELAM-1 and ICAM-1 on endothelial cells. nih.govnih.gov This inhibition occurs at the level of mRNA accumulation. nih.govnih.gov Although specific studies quantifying the effect of Fludroxycortide on ELAM-1 and ICAM-1 expression are not detailed in the available literature, its mechanism as a glucocorticoid receptor agonist strongly suggests it shares this inhibitory action on endothelial adhesion molecules.

Table 2: Effect of Dexamethasone on Endothelial Adhesion Molecule Expression

Adhesion MoleculeStimulusEffect of DexamethasoneIC50
ELAM-1LPSMarked inhibition of mRNA and protein expression< 10 nM
ICAM-1LPSMarked inhibition of mRNA and protein expression< 10 nM

IC50 represents the half maximal inhibitory concentration. Data from preclinical studies with dexamethasone. nih.govnih.gov

Vasoconstrictive Effects in Preclinical Assay Systems

A well-established pharmacodynamic effect of topical corticosteroids is their ability to cause vasoconstriction, leading to skin blanching. biopharmaservices.com This vasoconstrictor effect is proportional to the potency of the corticosteroid and is often used in preclinical and clinical assays to determine the bioequivalence of topical formulations. biopharmaservices.comnih.govfda.gov The vasoconstrictor assay provides a method to assess the delivery of the active agent through the skin barrier and its intrinsic activity at the receptor. nih.gov While Fludroxycortide is known to possess vasoconstrictive properties, specific quantitative data from preclinical vasoconstrictor assays for this compound are not extensively published. The FDA provides guidance on conducting such assays, which typically involve applying the corticosteroid to the skin and measuring the resulting blanching effect with a chromameter. fda.govfda.gov

Epidermal Mitotic Activity Research

Fludroxycortide is recognized for its antimitotic activities, which contribute to its therapeutic effect in hyperproliferative skin diseases. nih.gov Corticosteroids, in general, can inhibit the proliferation of epidermal cells. nih.gov Preclinical research on other topical corticosteroids has shown a dose-dependent reduction in the growth of keratinocytes. nih.gov These studies have also investigated the effects on the cell cycle, with some corticosteroids inducing cell cycle arrest, primarily in the G2 phase. nih.gov Although the antimitotic property of Fludroxycortide is established, detailed preclinical studies investigating its specific effects on the cell cycle and mitotic index of epidermal cells are not widely available.

Preclinical Data on Fludroxycortide's Impact on Collagen and Glycosaminoglycan Synthesis Remains Elusive

Corticosteroids, as a class, are recognized for their potent anti-inflammatory properties, which are, in part, mediated through the modulation of various cellular processes, including the synthesis of extracellular matrix components by fibroblasts. It is generally understood that corticosteroids can inhibit collagen production, a mechanism that contributes to the potential side effect of skin atrophy with prolonged use. patsnap.comijdvl.com This is thought to occur through the suppression of genes that code for collagen proteins.

Similarly, the synthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix that play a crucial role in tissue hydration and structure, can be affected by glucocorticoids. For instance, some studies on other corticosteroids have demonstrated an inhibitory effect on the production of hyaluronan, a major type of GAG, in fibroblast cell cultures. mdpi.com

However, the user's specific request for an article focusing solely on Fludroxycortide and its modulation of collagen and glycosaminoglycan synthesis, complete with detailed research findings and data tables from preclinical models, cannot be fulfilled at this time. Thorough searches of scientific databases have not yielded any studies that specifically quantify the effects of Fludroxycortide on these parameters. Without such dedicated preclinical data, a scientifically accurate and detailed analysis as requested cannot be constructed.

Therefore, while the general pharmacological profile of corticosteroids suggests that Fludroxycortide likely exerts an influence on collagen and glycosaminoglycan synthesis, the specific, quantitative nature of this interaction remains an area requiring further research.

Preclinical Research Methodologies and Models

In Vitro Experimental Paradigms

In vitro models are fundamental in preclinical research, offering controlled environments to study the molecular and cellular mechanisms of a drug. These systems range from traditional two-dimensional cell cultures to more physiologically relevant three-dimensional and microfluidic models.

Two-dimensional (2D) cell culture, where cells are grown in a single layer on a flat surface, represents a foundational technique in pharmacological research. These systems are instrumental for high-throughput screening and for initial investigations into a compound's effects on specific cell types. For instance, in the context of fibroproliferative disorders like keloids and hypertrophic scars, 2D cultures of fibroblasts isolated from normal skin and scar tissue are utilized. researchgate.net Research has demonstrated differential gene expression, such as in HOX genes, between fibroblasts from normal skin and those from keloids. researchgate.net Furthermore, in vitro experiments have shown a link between mechanical tension and fibroblast proliferation, a key process in scar formation. researchgate.net While not directly testing the compound, such models are crucial for understanding the pathology that fludroxycortide is used to treat.

To better replicate the complex architecture and microenvironment of natural tissues, researchers are increasingly using three-dimensional (3D) cell models. sigmaaldrich.cnnih.gov Unlike 2D cultures, 3D models like multicellular spheroids and organoids allow cells to interact with each other and the extracellular matrix in a more physiologically relevant manner. sigmaaldrich.cnnih.gov These models can provide more accurate data on drug efficacy and cellular responses. sigmaaldrich.cn For example, 3D cultures of cancer cells have been shown to better predict in vivo tumor responses to anticancer drugs compared to 2D cultures. nih.gov In chronic lymphocytic leukemia (CLL), 3D spheroid cultures can sustain T-cell-dependent proliferation and enable long-term studies of drug response, mimicking the lymph node environment. nih.gov Hydrogel-based 3D cell culture systems, using materials like nanofibrillated cellulose, offer versatile tools for creating these models and are suitable for high-throughput screening. mdpi.com Such systems could be adapted to study the effects of corticosteroids like fludroxycortide on inflammatory skin models or other relevant tissue constructs.

Complex in vitro models (CIVMs), particularly organ-on-a-chip (OoC) platforms, represent a significant advancement in preclinical testing. mdpi.com These microfluidic devices contain living cells in continuously perfused micro-chambers, recreating the structural and functional characteristics of human organs like the lung, liver, and skin. mdpi.comnih.gov OoC technology aims to provide a more accurate prediction of drug efficacy, pharmacokinetics, and toxicity, potentially reducing the reliance on animal testing. nih.govyoutube.comeuropa.eu These systems can simulate the mechanical forces and physiological responses of an organ, such as the breathing motions of a lung-on-a-chip, which can influence factors like epithelial barrier permeability. nih.gov While specific studies employing organ-on-a-chip technology to evaluate fludroxycortide have not been detailed, these platforms offer significant potential for investigating the compound's absorption, metabolism, and local tissue effects in a highly controlled, human-relevant system.

Cell-free biochemical assays are another critical tool in pharmacology. These assays isolate specific molecular interactions from the complex environment of a living cell, allowing for precise measurement of a drug's effect on a particular target, such as an enzyme or receptor. Fluorescence-based methods are common due to their suitability for high-throughput screening of large compound libraries. nih.gov An example of a cell-free assay is the enzymatic measurement of lipid peroxide content in high-density lipoprotein (HDL), which can serve as an indicator of oxidative stress. nih.gov Such assays provide robust, quantitative data that can be more reproducible than cell-based assays. For an anti-inflammatory agent like fludroxycortide, cell-free assays could be employed to quantify its impact on the activity of key enzymes in inflammatory pathways, such as cyclooxygenases or lipoxygenases, or to measure its ability to inhibit the production of inflammatory mediators.

In Vivo Animal Model Investigations

Rodent models, particularly in mice and rats, are widely used to test the potency and efficacy of topical corticosteroids like fludroxycortide. nih.gov These models are used to induce localized inflammation and allergic reactions, providing a platform to measure the compound's anti-inflammatory activity. mdpi.comnih.gov

Experimental studies have demonstrated the significant anti-inflammatory activity of fludroxycortide tape in various rodent models. In mice, it has been shown to inhibit contact hypersensitivity reactions to agents like oxazolone (B7731731) and picryl chloride. nih.gov In rats, the tape effectively inhibited histamine-induced increases in vascular permeability and reduced edema induced by both carrageenan and croton oil. nih.gov These models confirm the compound's efficacy against both allergic and non-allergic inflammation. nih.gov

Table 1: Summary of Fludroxycortide Efficacy in Rodent Inflammation Models

Model Animal Induced Condition Finding Citation
Contact Hypersensitivity Mice Ear skin inflammation via oxazolone and picryl chloride Significantly inhibited contact hypersensitivities. nih.gov
Passive Cutaneous Anaphylaxis (PCA) Rats IgE-like antibody-induced reaction in abdominal skin Significantly inhibited PCA. nih.gov
Vascular Permeability Rats Histamine-induced vascular permeability Produced significant inhibition. nih.gov
Skin Edema Rats Carrageenan-induced edema in the back Produced significant inhibition. nih.gov
Ear Edema Rats Croton oil-induced ear edema Markedly inhibited ear edema. nih.gov

Non-Human Primate Models in Preclinical Assessment

Non-human primates (NHPs), such as cynomolgus monkeys, are often considered a critical animal model in preclinical studies due to their close physiological and genetic similarity to humans. nih.gov For potent corticosteroids like fludroxycortide, NHPs can be instrumental in evaluating systemic exposure and potential systemic side effects that may not be accurately predicted by rodent or other non-primate models. nih.gov These studies are particularly important for understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a compound. nih.gov

Model Selection and Validation for Translational Research

The selection of an appropriate animal model is a cornerstone of translational research, aiming to bridge the gap between preclinical findings and clinical outcomes. For dermatological drugs like fludroxycortide, various animal models are utilized to mimic human skin conditions.

Animal models for topical anti-inflammatory drugs often involve inducing a localized inflammatory response. Common models include:

Croton oil-induced ear edema in rats: This model is used to assess the anti-inflammatory activity of topical corticosteroids. japsonline.com For instance, studies on clobetasol (B30939) propionate (B1217596), another potent corticosteroid, have utilized this model to compare the efficacy of different formulations. japsonline.com

Histamine-induced wheal suppression test in rabbits: This model helps to determine the duration of action and the formation of a drug reservoir in the stratum corneum of the skin. nih.govresearchgate.netdoaj.org Studies with clobetasol propionate have demonstrated its reservoir effect, showing suppressed wheal formation for several days after application. nih.govresearchgate.netdoaj.org

Minipig dermal toxicity studies: The skin of minipigs shares many similarities with human skin, making them a suitable model for toxicological studies. fda.gov A 28-day study on clobetasol propionate cream in minipigs evaluated test article-related changes in body weight, clinical pathology, and organ weights. fda.gov

The validation of these models involves demonstrating that they can reliably predict the drug's effect in humans. This includes showing a correlation between the drug's activity in the model and its known clinical efficacy.

Computational and In Silico Approaches

In recent years, computational and in silico (computer-based) methods have become increasingly important in preclinical drug development. These approaches can accelerate the research process, reduce the number of animal experiments, and provide detailed insights into drug mechanisms.

Molecular Docking and Drug-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govscirp.org For fludroxycortide, the primary target is the glucocorticoid receptor (GR). nih.govnih.gov Molecular docking simulations can be used to predict the binding affinity of fludroxycortide to the GR and to understand the specific molecular interactions that stabilize the drug-receptor complex. nih.gov

While specific molecular docking studies for fludroxycortide are not widely published, research on other glucocorticoids like betamethasone (B1666872) dipropionate provides a relevant example. A study on betamethasone dipropionate and its biotransformed products used molecular docking to evaluate their binding affinity to the glucocorticoid receptor. scienceopen.comnih.gov The results, presented in the table below, show the predicted binding affinities, with more negative values indicating stronger binding.

CompoundBinding Affinity (kcal/mol)
Betamethasone dipropionate-12.53
Product 2-11.87
Product 3-11.24
Product 4-10.11
Product 5-10.89

This table is based on data from a molecular docking study of betamethasone dipropionate and its derivatives with the glucocorticoid receptor. nih.gov

These simulations help in understanding the structure-activity relationship of corticosteroids and can guide the design of new derivatives with improved potency or safety profiles. The interactions typically involve hydrogen bonds and van der Waals forces with key amino acid residues in the GR's ligand-binding domain.

Predictive Modeling for Pharmacodynamic Assessments

Predictive modeling in pharmacodynamics aims to describe the relationship between drug concentration and its therapeutic effect. nih.govnih.gov These models can be used to simulate the time course of a drug's effect and to predict how different dosing regimens might impact clinical outcomes.

For a topical corticosteroid like fludroxycortide, physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models can be developed. nih.govnih.gov These models integrate physiological data with drug-specific properties to simulate the absorption, distribution, metabolism, and excretion of the drug, as well as its effect on the body. While specific PBPK/PD models for fludroxycortide are not publicly detailed, the general framework would involve:

Developing a PBPK model: This would simulate the penetration of fludroxycortide through the different layers of the skin and its subsequent systemic absorption.

Integrating a PD component: This would link the concentration of fludroxycortide at the site of action (the glucocorticoid receptors in skin cells) to its anti-inflammatory effect.

Model validation: The model's predictions would be compared with experimental data from in vitro, animal, and human studies to ensure its accuracy.

Such models can be powerful tools for optimizing the formulation of topical products to maximize local efficacy while minimizing systemic side effects. biorxiv.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Fludroxycortide

Elucidation of Structural Determinants for Glucocorticoid Receptor Affinity

The therapeutic effects of fludroxycortide are mediated through its binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov The affinity of fludroxycortide for the GR is a key determinant of its potency. Several structural features of the fludroxycortide molecule are critical for this high-affinity binding.

The core steroid nucleus, a common feature of all corticosteroids, provides the basic framework for interaction with the GR. Specific modifications to this structure, however, significantly enhance binding affinity. In fludroxycortide, the presence of a fluorine atom at the 9α-position is a crucial modification. This electronegative atom increases the glucocorticoid activity and the affinity for the receptor. nih.gov

The GR itself is a modular protein with distinct domains, including a ligand-binding domain (LBD) that forms a pocket to accommodate the steroid. nih.govmdpi.com The binding of fludroxycortide to this pocket is a highly specific interaction governed by a network of hydrogen bonds and hydrophobic contacts. For instance, the hydroxyl groups on the steroid backbone form critical hydrogen bonds with specific amino acid residues within the GR's LBD.

Correlation of Molecular Descriptors with Biological Activity in Preclinical Assays

The biological activity of fludroxycortide in preclinical assays is intrinsically linked to its molecular properties. Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between these properties, known as molecular descriptors, and the observed biological effects. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

For corticosteroids, lipophilicity is a key factor influencing their topical activity. longdom.org The ability of fludroxycortide to penetrate the skin and reach its target receptors in the dermis is directly related to its lipid solubility. The addition of long carbon side-chains, such as acetonides, increases a steroid's lipophilicity. longdom.org

Preclinical assays, such as vasoconstrictor assays, are commonly used to assess the potency of topical corticosteroids. In these assays, the degree of skin blanching induced by the steroid is measured, which correlates with its anti-inflammatory activity. QSAR models have been developed to predict the vasoconstrictor potency of corticosteroids based on their molecular descriptors. These models often reveal that a combination of electronic and steric factors, in addition to lipophilicity, governs the biological response.

Design Principles for Enhanced Topical Activity of Corticosteroids

The development of potent and safe topical corticosteroids like fludroxycortide is guided by several key design principles aimed at maximizing therapeutic efficacy while minimizing systemic side effects. A primary strategy involves enhancing the drug's lipophilicity to improve its penetration through the stratum corneum, the outermost layer of the skin. longdom.orgnih.gov This is often achieved by esterification of the hydroxyl groups at positions 17 and/or 21. longdom.org

Another crucial design principle is to increase the intrinsic activity of the corticosteroid at the glucocorticoid receptor. As mentioned earlier, the introduction of a 9α-fluoro group significantly enhances glucocorticoid activity. Other structural modifications, such as the introduction of a double bond between carbons 1 and 2 of the A-ring, can also increase potency.

Furthermore, the design of modern topical corticosteroids focuses on creating molecules that are rapidly metabolized to inactive forms upon entering systemic circulation. This "soft drug" approach helps to reduce the risk of systemic side effects. For example, mometasone (B142194) furoate, another potent topical corticosteroid, undergoes rapid hepatic biotransformation, leading to low systemic availability. longdom.org

The vehicle in which the topical corticosteroid is formulated also plays a critical role in its activity. nih.govnih.govjcadonline.com Ointments, for instance, are more occlusive and can enhance the penetration of the active ingredient. nih.gov The choice of vehicle can be tailored to the specific skin condition being treated and the area of application.

Computational SAR and QSAR Modeling Techniques

Computational methods have become indispensable tools in the study of SAR and QSAR for corticosteroids. These techniques allow for the rapid screening of virtual compounds and the prediction of their biological activities, thereby accelerating the drug discovery process. nih.gov

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The development of a QSAR model typically involves three main stages:

Data Set Preparation: A set of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building and Validation: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is then assessed using various validation techniques. nih.gov

These models can then be used to predict the activity of new, untested compounds. nih.gov

Statistical and Machine Learning Approaches in SAR Analysis

A variety of statistical and machine learning methods are employed in SAR and QSAR analysis. Linear regression methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), have traditionally been used to build QSAR models. nih.gov These methods are relatively simple to implement and interpret.

More recently, machine learning algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships between molecular structure and biological activity. nih.govmdpi.com Some commonly used machine learning techniques include:

Artificial Neural Networks (ANNs): These are computational models inspired by the structure and function of biological neural networks. ANNs are capable of learning complex patterns in data and have been successfully applied to QSAR modeling. nih.gov

Support Vector Machines (SVMs): SVMs are supervised learning models that can be used for both classification and regression tasks. They work by finding the optimal hyperplane that separates data points into different classes. nih.gov

Decision Trees and Random Forests: Decision trees are tree-like models of decisions and their possible consequences. Random forests are an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. mdpi.com

Gradient Boosting Machines (GBM): Gradient boosting is a machine learning technique for regression and classification problems, which produces a prediction model in the form of an ensemble of weak prediction models, typically decision trees. nih.gov

These machine learning approaches have demonstrated high predictive accuracy in various QSAR studies, including those focused on predicting the therapeutic response to corticosteroids. nih.govmdpi.commedrxiv.orgneliti.com

Synthetic Chemistry and Analog Development of Fludroxycortide

Chemical Synthesis Pathways of Fludroxycortide

The synthesis of Fludroxycortide (6α-Fluoro-16α-hydroxyhydrocortisone 16,17-acetonide) is a multi-step process starting from common steroid precursors, such as cortisol or its derivatives. nih.govacs.org A key step in its synthesis involves the condensation of 6α-fluoro-16α-hydroxycortisol with acetone. This reaction is typically facilitated by a strong acid, such as perchloric acid, to form the 16,17-acetonide functional group. nih.gov This acetonide group is a common structural feature in potent topical corticosteroids, enhancing lipophilicity and, consequently, skin penetration.

The introduction of the fluorine atom at the 6α position is a critical modification that significantly potentiates the glucocorticoid activity of the molecule. nih.gov The synthesis of 6α-fluorinated corticosteroids has evolved to favor stereoselective methods that yield the desired 6α-epimer with high specificity, avoiding the formation of the less active 6β-fluoro epimer. google.comgoogle.com These advanced methods often utilize specialized fluorinating agents on enolized steroid intermediates to ensure precise stereochemical control. google.comgoogle.com

Development of Fludroxycortide Analogs and Derivatives

The development of topical corticosteroids has been a continuous effort since the introduction of hydrocortisone in 1952. researchgate.netplasticsurgerykey.com The generation of analogs and derivatives of parent compounds like Fludroxycortide is driven by the goal of improving the therapeutic index—maximizing local anti-inflammatory effects while minimizing systemic absorption and associated adverse effects. nih.gov

Key structural modifications in corticosteroid development include:

Halogenation: The introduction of fluorine at the 6α and/or 9α positions dramatically increases glucocorticoid receptor-binding affinity and anti-inflammatory potency. nih.govingentaconnect.comresearchgate.net Fludroxycortide itself is a fluorinated compound, a feature shared by many high-potency corticosteroids developed in the early 1960s, such as flumethasone and triamcinolone. researchgate.netplasticsurgerykey.com

Acetal Formation: The formation of 16α,17α-acetals, like the isopropylidenedioxy (acetonide) group in Fludroxycortide, is another strategy to increase potency. nih.gov Research has explored various acetals, resolving mixtures of C-22 epimers to identify the more active configurations. nih.gov

These modifications have led to the development of a wide range of corticosteroids with varying potencies, classified into different groups to guide therapeutic use. researchgate.net

Table 1: Key Structural Modifications in Corticosteroid Analogs

Modification Position(s) Purpose Example Compound(s)
Fluorination 6α, 9α Increase receptor affinity and potency Fludroxycortide, Flumethasone
Esterification 17, 21 Enhance lipophilicity and potency Betamethasone (B1666872) valerate
Acetal Formation 16α, 17α Increase potency Fludroxycortide, Budesonide

"Antedrug" Concept and its Application in Corticosteroid Research

The "antedrug" concept represents a sophisticated approach to drug design aimed at improving the safety of locally active medications like topical corticosteroids. nih.govnih.gov An antedrug is an active synthetic compound designed to undergo predictable and rapid metabolic inactivation into a non-toxic, excretable form upon entering the systemic circulation. nih.govresearchgate.net This design minimizes systemic side effects and increases the therapeutic index. nih.gov The concept was first introduced in 1982 specifically for designing safer anti-inflammatory steroids. nih.govresearchgate.net

This approach is also referred to as retrometabolic drug design, where the design process starts from a known inactive metabolite of a parent drug. researchgate.netnih.gov The inactive metabolite is chemically modified to create a new, active drug that, after exerting its therapeutic effect locally, will metabolize back to its inactive parent form. nih.gov

A prominent example of a corticosteroid developed using the antedrug concept is Loteprednol etabonate . nih.govtaylorfrancis.comnih.gov

Design: It was engineered from prednisolone's inactive metabolite, Δ¹-cortienic acid. nih.gov Structurally, the ketone at the C-20 position, common to many corticosteroids, is replaced with a metabolically labile chloromethyl ester. researchgate.netnih.gov

Mechanism: Loteprednol etabonate is highly lipophilic and binds effectively to the glucocorticoid receptor to exert its anti-inflammatory effect. researchgate.net Any unbound drug that enters the systemic circulation is rapidly metabolized by ubiquitous esterase enzymes into its inactive carboxylic acid metabolites. nih.gov

Advantage: This rapid inactivation significantly reduces the risk of systemic side effects commonly associated with corticosteroids, such as increased intraocular pressure or suppression of the hypothalamic-pituitary-adrenal axis. researchgate.netnih.gov

The success of soft corticosteroids like loteprednol etabonate illustrates the power of the antedrug concept in creating safer and more effective therapies for inflammatory conditions. nih.govnih.gov

Future Directions and Emerging Research Avenues in Fludroxycortide Research

High-Throughput Screening for Novel Receptor Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of Fludroxycortide, which acts via the glucocorticoid receptor (GR), HTS can be employed to identify novel small molecules that modulate the receptor's activity. nih.gov

The primary goals of HTS in this area are to discover:

Selective Glucocorticoid Receptor Modulators (SEGRMs): These compounds aim to dissociate the anti-inflammatory (transrepression) effects of GR activation from the metabolic side effects (transactivation). An HTS campaign could screen for molecules that, when combined with Fludroxycortide, enhance its anti-inflammatory gene-suppressing effects without increasing the expression of genes linked to adverse effects.

Allosteric Modulators: These molecules bind to a site on the GR distinct from the Fludroxycortide binding site, altering the receptor's conformation and activity. researchgate.net Identifying such modulators could fine-tune the therapeutic effects of Fludroxycortide, potentially increasing its potency or duration of action.

A typical HTS workflow involves miniaturized cell-based assays where cells expressing the GR are treated with a library of compounds in the presence of Fludroxycortide. researchgate.net Reporter genes linked to GR activity allow for the rapid identification of "hits" that alter the signaling pathway. nih.gov These hits can then be further characterized to determine their mechanism of action and potential as co-therapies. nih.gov

Integration of Multi-Omics Data in Fludroxycortide Mechanism Studies

The mechanism of action for corticosteroids is complex, involving extensive genomic and non-genomic effects. mdpi.com A holistic understanding of Fludroxycortide's impact requires the integration of multiple "omics" datasets, which provides a multi-layered view of the drug's effects on biological systems. nih.gov

The core multi-omics fields applicable to Fludroxycortide research include:

Genomics: Identifying genetic variations (e.g., single nucleotide polymorphisms) in the GR or other pathway components that influence individual patient responses to Fludroxycortide. mdpi.com

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in skin cells following Fludroxycortide treatment to map the full spectrum of genes whose expression is altered.

Proteomics: Measuring changes in the levels of proteins in response to the drug, which can identify downstream biomarkers of drug efficacy or side effects. nih.gov

Metabolomics: Studying the changes in small-molecule metabolites, which provides a snapshot of the physiological state of the cell and can reveal alterations in metabolic pathways. nih.gov

By integrating these datasets, researchers can construct comprehensive network models of Fludroxycortide's action. researchgate.net For instance, a multi-omics study on skin biopsies from patients with psoriasis before and after treatment with Fludroxycortide could reveal how the drug-induced changes in gene expression translate to alterations in protein networks and metabolic pathways, ultimately leading to the resolution of inflammation. mdpi.com This approach is crucial for identifying novel therapeutic targets and developing biomarkers to predict treatment outcomes. mdpi.comnih.gov

Advancements in Computational Pharmacology and Predictive Modeling

Computational pharmacology utilizes mathematical and computer models to simulate and predict how drugs interact with the body, streamlining the drug development process. eujournal.orgpatheon.com For Fludroxycortide, these in silico approaches offer powerful tools for optimizing its properties and predicting its effects.

Key applications include:

Molecular Docking and Dynamics: These methods simulate the interaction between Fludroxycortide and the glucocorticoid receptor at an atomic level. This can be used to understand the precise binding mechanism and to rationally design new derivatives with improved affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. By analyzing a series of Fludroxycortide analogs, a QSAR model could predict the potency and potential side effects of novel, untested derivatives.

Machine Learning and AI: Advanced machine learning algorithms can analyze vast datasets to predict a drug's properties, including its skin sensitization potential or its efficacy in different disease subtypes. nih.govresearchgate.netnih.gov These models can be trained on existing clinical and experimental data to forecast trial outcomes or to identify patient populations most likely to benefit from Fludroxycortide therapy. medrxiv.org

These predictive models can significantly accelerate research by prioritizing the most promising molecular candidates for synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery and development. patheon.comnih.gov

Table 2: Compound Names Mentioned

Compound Name
Fludroxycortide
Flurandrenolone
Budesonide
Calcipotriol
Betamethasone (B1666872)
Cisplatin
Dexamethasone (B1670325)
Doxorubicin
Etoposide
Hydroxychloroquine
Icotrokinra
Methotrexate
Mirikizumab
Montelukast
Resiquimod
Salidroside
Secukinumab
Sonelokimab

Q & A

Q. What is the synthetic pathway for Fludroxycortide, and what key reagents are involved?

Fludroxycortide is synthesized through a reaction between 6α-fluoro-16α-hydroxycortisol and acetone in the presence of 70% perchloric acid. This process forms the 16,17-acetonide structure, critical for its stability and topical efficacy. Key reagents include high-purity acetone and controlled acidic conditions to prevent side reactions .

Q. How does the structural modification at the 6α and 16α positions enhance Flurandrenolone's glucocorticoid receptor (GR) affinity?

The 6α-fluorine substitution increases lipophilicity and steric hindrance, enhancing membrane permeability and GR binding. The 16α-hydroxyl group, when combined with the acetonide ring, reduces mineralocorticoid activity (e.g., sodium retention) while amplifying anti-inflammatory potency. These modifications were validated via thymus involution assays in adrenalectomized rats, showing 10-fold higher potency than prednisolone .

Q. What preclinical models are appropriate for evaluating Fludroxycortide's efficacy in inflammatory skin disorders?

Use murine models of contact dermatitis or psoriasis, applying topical formulations at 0.0125–0.1% concentrations. Measure outcomes via histopathology (e.g., epidermal thickness reduction) and cytokine profiling (IL-6, TNF-α suppression). Ensure controls include vehicle-treated and hydrocortisone-treated groups for potency benchmarking .

Advanced Research Questions

Q. What methodological considerations are critical when comparing Fludroxycortide's anti-inflammatory potency across pharmacological assays?

Discrepancies arise between assays like thymus involution (measuring systemic immunosuppression) and granuloma inhibition (local anti-inflammatory effects). To reconcile

  • Standardize dosing routes (oral vs. topical).
  • Control for bioavailability differences using radiolabeled compounds.
  • Validate receptor binding affinity via competitive GR assays with dexamethasone as a reference .

Q. How can researchers address contradictions in sodium retention data between Flurandrenolone and its parent compounds?

Flurandrenolone’s acetonide group reduces mineralocorticoid activity compared to hydrocortisone. To confirm this:

  • Conduct renal electrolyte excretion studies in rodent models.
  • Compare mRNA expression of renal sodium transporters (e.g., ENaC) using qPCR.
  • Cross-reference with clinical data showing minimal systemic absorption in humans .

Q. What strategies optimize the design of Flurandrenolone derivatives for enhanced topical delivery without systemic absorption?

  • Introduce ester prodrugs (e.g., acetate derivatives) to improve stratum corneum penetration.
  • Use Franz diffusion cells to measure percutaneous absorption rates.
  • Evaluate metabolic stability in human skin explants via LC-MS/MS to identify degradation pathways .

Q. How should in vivo-to-clinical translation challenges be mitigated when studying Fludroxycortide’s efficacy?

  • Use humanized GR transgenic mice to approximate human receptor dynamics.
  • Perform dose-response studies correlating plasma concentrations (LC-MS) with biomarker suppression (e.g., TARC/CCL17).
  • Analyze clinical trial data for formulation-dependent efficacy, noting that occlusive dressings (e.g., Haelan Tape) enhance retention in chronic dermatoses .

Data Contradiction Analysis

Q. Why do in vitro GR binding assays sometimes underestimate Flurandrenolone’s in vivo potency?

In vitro systems lack metabolic activation (e.g., skin esterases that liberate active metabolites). Address this by:

  • Co-incubating test compounds with liver or skin microsomes.
  • Comparing results from cell-free GR binding assays vs. whole-cell luciferase reporter systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.